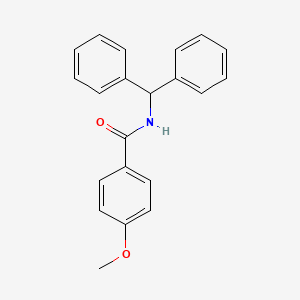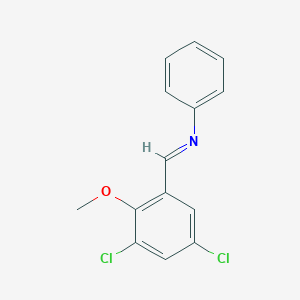
Benzamide, N-(diphenylmethyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(diphenylmethyl)-4-methoxy- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a diphenylmethyl and a methoxy group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(diphenylmethyl)-4-methoxy-, can be achieved through several methods. One common approach is the direct condensation of carboxylic acids and amines in the presence of catalysts. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the preparation of benzamides . Another method involves the electrochemical synthesis and amidation of benzoin, starting from benzaldehyde, which can be carried out under mild conditions in an electrolysis cell .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves large-scale reactions using high-temperature conditions and efficient catalysts to ensure high yields and purity. The use of ultrasonic irradiation and electrochemical methods can also be scaled up for industrial applications, providing eco-friendly and efficient alternatives to traditional synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(diphenylmethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may involve the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of Benzamide, N-(diphenylmethyl)-4-methoxy- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-(diphenylmethyl)-4-methoxy- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(diphenylmethyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Benzamide, N-(diphenylmethyl)-4-methoxy- can be compared with other similar compounds, such as:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
These compounds share a common benzamide core structure but differ in the substituents attached to the nitrogen atom. The unique combination of the diphenylmethyl and methoxy groups in Benzamide, N-(diphenylmethyl)-4-methoxy- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
69790-46-1 |
|---|---|
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-benzhydryl-4-methoxybenzamide |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)21(23)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) |
Clave InChI |
VVSQSYUVRAXAPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile](/img/structure/B11989153.png)
![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B11989160.png)


![4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11989184.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989186.png)
![2-iodo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11989193.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
